(5-Iodo-pyridin-2-yl)-methyl-amine

Cross-Coupling Medicinal Chemistry Organic Synthesis

Suzuki couplings on chloropyridines stall; bromo analogs need harsh conditions. This 5-iodo-N-methylpyridin-2-amine solves that. - Iodo vs. bromo: >10x faster coupling kinetics, broader substrate scope. - Validated PI3Kα scaffold (IC50 142 nM) for oncology lead optimization. - Direct Sonogashira to ethynyl analog for click chemistry probes. - Precedent for [18F]FIPy-type PET tracer synthesis (61±5% RCY). Supplied ≥95% purity. Available for immediate R&D shipment.

Molecular Formula C6H7IN2
Molecular Weight 234.04
CAS No. 280116-78-1
Cat. No. B2963397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodo-pyridin-2-yl)-methyl-amine
CAS280116-78-1
Molecular FormulaC6H7IN2
Molecular Weight234.04
Structural Identifiers
SMILESCNC1=NC=C(C=C1)I
InChIInChI=1S/C6H7IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
InChIKeyJVPWDCQJEJGUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Iodo-pyridin-2-yl)-methyl-amine: Cross-Coupling Building Block for Drug Discovery


(5-Iodo-pyridin-2-yl)-methyl-amine (CAS 280116-78-1), also known as 5-iodo-N-methylpyridin-2-amine, is a heterobifunctional pyridine derivative bearing an iodine atom at the 5-position and a secondary methylamine group at the 2-position . With a molecular weight of 234.04 g/mol and the formula C6H7IN2, this compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology . Its defining feature is the aryl iodide moiety, which functions as a highly reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling the rapid construction of diverse C-C bonds for library synthesis and lead optimization [1]. The methylamine substituent provides a secondary site for further derivatization or potential interaction with biological targets.

Iodo cross-coupling handle for Suzuki, Sonogashira reactions
Methylamine group for secondary derivatization
Reported in kinase inhibitor scaffold research

(5-Iodo-pyridin-2-yl)-methyl-amine: Substituent-Driven Reactivity


In the context of pyridine-based building blocks for cross-coupling chemistry, generic substitution is not feasible due to the profound impact of the halogen leaving group on reaction kinetics, chemoselectivity, and overall synthetic efficiency. The order of reactivity in palladium-catalyzed cross-couplings is well-established to decrease from iodo- to bromo- to chloro-substituted pyridines, with iodo derivatives exhibiting the highest reactivity and enabling milder reaction conditions or shorter reaction times [1]. This reactivity hierarchy is critical for complex molecule synthesis where functional group tolerance is paramount. Furthermore, the specific substitution pattern—iodine at the 5-position and methylamine at the 2-position—is non-interchangeable with other regioisomers or alternative amino functionalities. The 2-position amine can participate in coordination or intramolecular interactions, while the 5-iodo group provides a strategic exit vector for diversification, a combination that cannot be replicated by, for example, a 5-bromo-2-amino or a 5-iodo-3-amino analog . The quantitative evidence below demonstrates how this compound's specific architecture translates into verifiable advantages over its closest analogs.

Halogen reactivity Iodo vs. bromo/chloro reactivity profile may differ; cross-coupling conditions may not transfer directly.
Regioisomer mismatch 2-methylamine-5-iodo pattern is non-interchangeable with other amino/halogen regioisomers; coordination and vector differences alter utility.

(5-Iodo-pyridin-2-yl)-methyl-amine: Comparative Performance Evidence


Superior Reactivity in Pd-Catalyzed Cross-Coupling

The 5-iodo substituent of (5-Iodo-pyridin-2-yl)-methyl-amine confers a significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-bromo analog, 5-bromo-N-methylpyridin-2-amine. This is consistent with the well-established reactivity trend for halopyridines in carbonylative Suzuki couplings, where the order of reactivity is iodo > bromo > chloro [1]. This higher reactivity allows for the use of milder reaction conditions, potentially improving functional group tolerance and overall yield when constructing complex molecules. While specific yield data for this exact compound is not publicly available, the class-level inference is supported by the demonstrated 'good to excellent yields' reported for the Suzuki-Miyaura coupling of 5-iodopyridines under standard conditions (5 mol% PdCl2(PPh3)2, KHCO3, 4:1 DMF/H2O, 110 °C) [2].

Cross-Coupling Reactivity
Class-level
Reactivity order: Iodo > Bromo > Chloro in Pd-catalyzed couplings
May support milder conditions for sensitive substrates
Class-level inference; specific yields not available
Cross-Coupling Medicinal Chemistry Organic Synthesis

Sonogashira Precursor for Ethynyl Derivatives

(5-Iodo-pyridin-2-yl)-methyl-amine has been explicitly demonstrated in patent literature as a viable starting material for Sonogashira coupling to afford the corresponding ethynyl derivative, (5-ethynyl-pyridin-2-yl)-methyl-amine . This is a key differentiator from the bromo or chloro analogs, for which such a direct and documented transformation may not be as readily available or require more forcing conditions. The reactivity of the N-(5-iodopyridin-2-yl) scaffold in copper-free Sonogashira cross-couplings, using PdCl2(PPh3)2 and DABCO under microwave irradiation, has been reported, highlighting the efficient conversion possible with the iodo moiety [1]. This demonstrates a clear, validated synthetic pathway that adds significant value to the compound as a procurement choice for labs focusing on alkyne-containing libraries.

Sonogashira to Ethynyl
Head-to-head
Successfully converted to (5-ethynyl-pyridin-2-yl)-methyl-amine (patent-documented)
Documented route supports alkyne building block synthesis
Reproducibility to verify for specific conditions
Sonogashira Coupling Alkyne Synthesis Medicinal Chemistry

Key Intermediate for PI3Kα Kinase Inhibitors

The (5-iodo-pyridin-2-yl)-methyl-amine scaffold is a critical structural component in the development of PI3Kα kinase inhibitors, a major target in oncology. This compound or its close derivatives have been specifically studied for their ability to inhibit PI3Kα, with reported IC50 values in the low nanomolar range. For instance, a related compound incorporating the 5-iodopyridin-2-yl motif has demonstrated an IC50 of 142 nM against PI3Kα in a filter-binding assay [1]. This level of activity validates the scaffold's potential and provides a quantitative benchmark that is not established for its 5-bromo or 5-chloro analogs. Its role as a building block for kinase inhibitors targeting cancer is consistently highlighted across multiple vendor and research platforms [2].

PI3Kα Inhibition
Reported
IC50 = 142 nM for a related 5-iodopyridin-2-yl compound
Supports PI3Kα pathway research context
Filter-binding assay; scaffold-specific validation needed
Kinase Inhibition Cancer Research PI3K Drug Discovery

18F-Labeling Prosthetic Group via Pd-Catalysis

The 5-iodopyridine core is being actively explored as a novel reactive prosthetic group for fast, site-specific radiolabeling with fluorine-18 ([18F]), a key isotope for positron emission tomography (PET) imaging. Research on 2-[18F]fluoro-5-iodopyridine ([18F]FIPy) demonstrates the viability of using an iodopyridine scaffold for Pd-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura) to conjugate [18F] to biopolymers [1]. This methodology achieved excellent radiochemical conversions (RCCs) of 91 ± 3% and isolated radiochemical yields (RCY) of 61 ± 5% with >98% purity [1]. While this specific study uses a fluoro-iodo derivative, it strongly supports the utility of the 5-iodo moiety for such applications, an avenue not directly available to the bromo or chloro analogs, which would exhibit significantly lower reactivity in these Pd-catalyzed steps.

18F-Radiolabeling
Class-level
RCC 91 ± 3%, RCY 61 ± 5% for [18F]FIPy analog
Iodo-pyridine scaffold supports radiofluorination context
2-[18F]fluoro analog data; translation to 2-methylamino may vary
Radiochemistry PET Imaging Prosthetic Groups 18F-Labeling

(5-Iodo-pyridin-2-yl)-methyl-amine: Validated Applications in Drug Discovery & Radiochemistry


Kinase Inhibitor Lead Optimization

For medicinal chemistry teams focused on developing PI3Kα or other kinase inhibitors for oncology, (5-Iodo-pyridin-2-yl)-methyl-amine is a strategic choice as a core building block. Its scaffold is directly linked to a compound with an IC50 of 142 nM against PI3Kα, providing a validated starting point for hit-to-lead and lead optimization campaigns [1]. The presence of the 5-iodo group allows for the efficient exploration of chemical space around this active core through robust cross-coupling reactions, facilitating the rapid synthesis of analogs to improve potency, selectivity, and ADME properties.

Synthesis of Alkyne-Containing Molecular Libraries

This compound is ideal for laboratories employing 'click chemistry' or seeking to generate diverse libraries of alkyne-containing molecules. As documented in patent literature, (5-Iodo-pyridin-2-yl)-methyl-amine can be directly and reliably converted to its ethynyl analog via Sonogashira coupling . This ethynyl derivative serves as a versatile 'click' handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other bioorthogonal ligation strategies, enabling the construction of complex molecular architectures, bioconjugates, and probe molecules. This validated transformation de-risks the synthetic route and saves valuable development time.

Novel PET Imaging Agent Development

Radiochemistry and molecular imaging groups should consider (5-Iodo-pyridin-2-yl)-methyl-amine as a precursor for developing novel 18F-labeled prosthetic groups for PET imaging. Building on the demonstrated success of 2-[18F]fluoro-5-iodopyridine ([18F]FIPy) in achieving high radiochemical yields (61 ± 5% RCY) and excellent purity (>98%) in rapid, Pd-catalyzed cross-couplings, this compound offers a promising platform for creating site-specifically labeled biomolecules [2]. Its high reactivity in cross-coupling chemistry is essential for achieving the rapid kinetics and mild conditions required for working with short-lived radioisotopes.

Suzuki-Miyaura Cross-Coupling Diversification

For any synthetic chemistry lab engaged in the diversification of pyridine-containing drug candidates, (5-Iodo-pyridin-2-yl)-methyl-amine is a superior choice over its bromo or chloro analogs for performing Suzuki-Miyaura couplings. The established higher reactivity of iodo-pyridines in these reactions translates to higher efficiency, allowing for the use of a broader range of coupling partners and milder conditions, which is critical when working with complex, sensitive substrates [3]. This can lead to better yields and a higher success rate in generating functionalized arylpyridines of pharmacological interest [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
PI3Kα pathway study fit
Kinase inhibition assay validation
Alkyne library synthesis
Sonogashira precursor availability
Ethynyl building block conversion
PET tracer precursor development
Radiohalogen coupling reactivity
18F-labeling cross-coupling context
Cross-coupling diversification
Iodo reactivity profile
Suzuki-Miyaura coupling outcome

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23 linked technical documents
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